molecular formula C14H18ClNO3 B8753031 Methyl 2-chloro-5-(pivalamidomethyl)benzoate

Methyl 2-chloro-5-(pivalamidomethyl)benzoate

Cat. No. B8753031
M. Wt: 283.75 g/mol
InChI Key: OROVIOJJDZOUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252831B2

Procedure details

Add methyl 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoate (1.05 kg, 3.7 mol), 1,4-dioxane (5.25 L) and water (3.15 L) together and then add lithium hydroxide (407.8 g, 9.6 mol). Stir the resulting suspension at room temperature for one hour. Acidify the mixture to pH 1 with 5 N aqueous HCl in a dropwise fashion at a rate such that the internal temperature does not exceed 30° C. Concentrate the solution to remove approximately 6 L of solvent, and cool the resulting suspension to 10° C. Filter, wash the resulting solid material with water (8 L), and allow to dry on the sinter for 3 h. Collect the solid, and dry the material in a vacuum oven at 40° C. for 48 h to give the title compound as a free-flowing white solid (775 g, 77.7%). MS (m/z) (35Cl/37Cl) 270/272 (M+1).
Quantity
1.05 kg
Type
reactant
Reaction Step One
Quantity
5.25 L
Type
reactant
Reaction Step One
Name
Quantity
3.15 L
Type
solvent
Reaction Step One
Quantity
407.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O1CCOCC1.[OH-].[Li+].Cl>O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14](=[O:19])[C:15]([CH3:17])([CH3:16])[CH3:18])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.05 kg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)CNC(C(C)(C)C)=O
Name
Quantity
5.25 L
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3.15 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
407.8 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the resulting suspension at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution
CUSTOM
Type
CUSTOM
Details
to remove approximately 6 L of solvent
TEMPERATURE
Type
TEMPERATURE
Details
cool the resulting suspension to 10° C
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the resulting solid material with water (8 L)
CUSTOM
Type
CUSTOM
Details
to dry on the sinter for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Collect the solid
CUSTOM
Type
CUSTOM
Details
dry the material in a vacuum oven at 40° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)CNC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 775 g
YIELD: PERCENTYIELD 77.7%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.